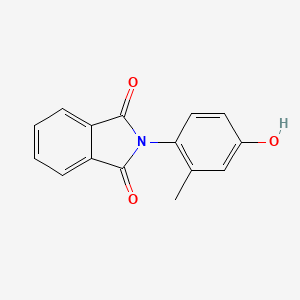
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties It is a derivative of isoindole, featuring a hydroxy group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the isoindole ring. The reaction mixture is heated to a temperature of around 150-200°C to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further modified to enhance their properties for specific applications .
Scientific Research Applications
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding and interactions with enzymes and receptors, leading to various biological effects. The compound’s structure enables it to modulate specific pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-hydroxy-2-methylacetophenone
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
- 4-hydroxy-2-pyrone
Uniqueness
2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEGOABFUKNNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-DIMETHYL-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4716196.png)
![Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate](/img/structure/B4716204.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4716219.png)

![N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE](/img/structure/B4716231.png)
![2-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4716236.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716248.png)
![6-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4716250.png)
![2-{4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4716254.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4716267.png)
![[6-(3,4-dichlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4716271.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4716294.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4716300.png)
![N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4716306.png)
